2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone
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Overview
Description
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone is a heterocyclic compound with the molecular formula C12H8N2O4 It is characterized by a fused ring system that includes pyrrole and isoindole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone typically involves the reaction of pyromellitic dianhydride with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide. This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate. Subsequent treatment with excess hydrazine hydrate (80%) produces 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide, which is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMF, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties.
Scientific Research Applications
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transport processes. Its unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Similar in structure but with benzyl groups instead of methyl groups.
2,6-Bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Contains methylphenyl groups, leading to different electronic and steric properties
Uniqueness
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone is unique due to its specific substitution pattern with methyl groups, which can influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
2,6-dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-13-9(15)5-3-7-8(4-6(5)10(13)16)12(18)14(2)11(7)17/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQIZZPJFOLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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